molecular formula C10H12Br2N2O B5072378 4-bromo-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrobromide

4-bromo-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrobromide

Cat. No.: B5072378
M. Wt: 336.02 g/mol
InChI Key: LWDSFBXLBUQLSZ-UHFFFAOYSA-N
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Description

“4-bromo-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrobromide” is a complex organic compound. It contains a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzimidazole core is also known as 1,3-diazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives has seen significant advancements in recent years . The regiocontrolled synthesis of substituted imidazoles has been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules used in a variety of everyday applications .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives have been extensively studied . The electrochemical bromofunctionalization of alkenes in a flow reactor has been reported . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Safety and Hazards

The safety data sheet for Dextromethorphan Hydrobromide indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and calling a poison center or doctor if swallowed .

Properties

IUPAC Name

4-bromo-1-ethyl-2-methylbenzimidazol-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O.BrH/c1-3-13-6(2)12-10-7(13)4-5-8(14)9(10)11;/h4-5,14H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDSFBXLBUQLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2Br)O)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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